molecular formula C20H35NO B4892131 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine

6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine

Cat. No. B4892131
M. Wt: 305.5 g/mol
InChI Key: AOGBEKRVIFRRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine, also known as TBPH, is a chemical compound used in scientific research. It is a selective beta-3 adrenergic receptor agonist, which means it binds to and activates specific receptors in the body. TBPH has gained attention in recent years due to its potential applications in the field of medicine and biotechnology.

Mechanism of Action

6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine exerts its effects by binding to beta-3 adrenergic receptors, which are found in various tissues throughout the body. Activation of these receptors leads to increased thermogenesis, or heat production, in brown adipose tissue. This process can help to burn excess calories and promote weight loss.
Biochemical and Physiological Effects
In addition to its effects on metabolism, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been shown to have other physiological effects. It has been demonstrated to improve cardiac function and reduce inflammation in animal models. 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine may also have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine is its selectivity for beta-3 adrenergic receptors, which allows for more precise targeting of specific tissues. However, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine is still in the early stages of development and more research is needed to fully understand its potential applications. Additionally, the synthesis of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine can be complex and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several potential directions for future research on 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine may have applications in the field of neurology, particularly in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action and potential benefits of 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine.

Synthesis Methods

6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with diethylamine, followed by a series of chemical transformations. The final product is a white powder with a melting point of approximately 90°C.

Scientific Research Applications

6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been studied extensively for its potential use in the treatment of obesity and metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models, making it a promising candidate for drug development. Additionally, 6-(4-tert-butylphenoxy)-N,N-diethyl-1-hexanamine has been investigated for its effects on glucose metabolism, insulin sensitivity, and lipid metabolism.

properties

IUPAC Name

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO/c1-6-21(7-2)16-10-8-9-11-17-22-19-14-12-18(13-15-19)20(3,4)5/h12-15H,6-11,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGBEKRVIFRRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-tert-butylphenoxy)-N,N-diethylhexan-1-amine

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